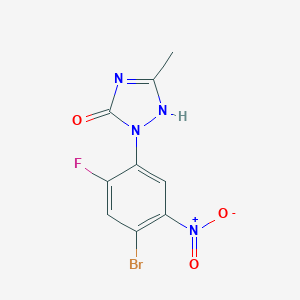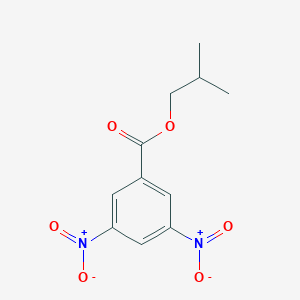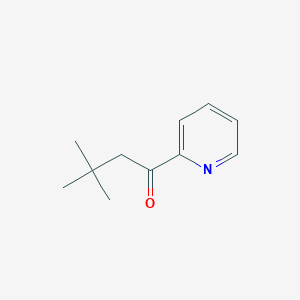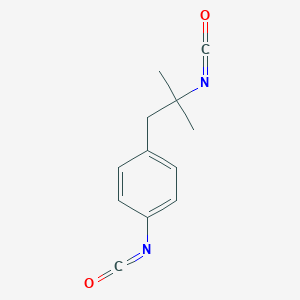
2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one
Übersicht
Beschreibung
2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one, also known as BFN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFN is a member of the triazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of cell wall synthesis and cell membrane integrity. In cancer cells, 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.
Biochemical and Physiological Effects:
2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one has been shown to have a range of biochemical and physiological effects. In bacterial and fungal cells, 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one disrupts cell wall synthesis and membrane integrity, leading to cell death. In cancer cells, 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one induces apoptosis and inhibits cell proliferation, leading to the suppression of tumor growth. Additionally, 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one has been shown to modulate specific signaling pathways, leading to changes in gene expression and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is its broad-spectrum antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one has shown promising results in cancer research, making it a potential candidate for the development of new anticancer drugs. However, there are some limitations to using 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one in lab experiments. 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is a synthetic compound, which can be expensive and time-consuming to produce. Additionally, 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one has limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one. One potential direction is the optimization of the synthesis method to improve yields and reduce costs. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one and its potential applications in various fields. 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one could also be used as a chemical probe to study the role of specific proteins in biological pathways. Finally, 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one could be modified to improve its solubility and bioavailability, making it a more effective drug candidate.
Synthesemethoden
The synthesis of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one involves the reaction of 4-bromo-2-fluoro-5-nitrophenyl hydrazine with 5-methyl-1H-1,2,4-triazol-3(2H)-one in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one. This synthesis method has been optimized to produce high yields of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one with excellent purity.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one has been shown to exhibit potent antimicrobial and antifungal activity against a wide range of pathogens. 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one has also demonstrated anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one has been used as a chemical probe to study the role of specific proteins in biological pathways.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluoro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN4O3/c1-4-12-9(16)14(13-4)8-3-7(15(17)18)5(10)2-6(8)11/h2-3H,1H3,(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMYAHCQEDYPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=CC(=C(C=C2F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543835 | |
| Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
CAS RN |
100563-50-6 | |
| Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100563-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)
![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)






![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)
![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)

![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)